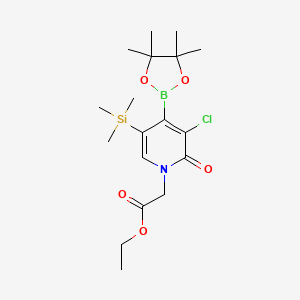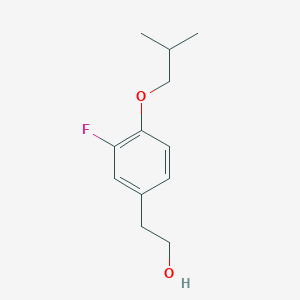
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt is a cationic alkylated phospholipid. It is known for its unique structure, which includes two oleoyl chains and an ethylphosphocholine head group. This compound is often used in the preparation of liposomes and lipoplexes, making it a valuable tool in gene therapy and other biomedical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt typically involves the esterification of glycerol with oleic acid to form 1,2-dioleoyl-sn-glycerol. This intermediate is then reacted with ethylphosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt can undergo various chemical reactions, including:
Oxidation: The oleoyl chains can be oxidized under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like silver nitrate can facilitate the substitution of the chloride ion
Major Products Formed
Oxidation: Oxidized derivatives of the oleoyl chains.
Substitution: New compounds with different anions replacing the chloride ion
科学的研究の応用
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery.
Medicine: Utilized in gene therapy as a transfection reagent.
Industry: Applied in the formulation of lipid nanoparticles for various applications
作用機序
The compound exerts its effects primarily through its interaction with biological membranes. The cationic nature of the ethylphosphocholine head group allows it to interact with negatively charged molecules, facilitating the formation of lipoplexes. These lipoplexes can then deliver genetic material into cells, making it a valuable tool in gene therapy .
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but lacks the ethyl group.
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine: Shorter fatty acid chains compared to 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt
Uniqueness
This compound is unique due to its cationic nature and the presence of the ethylphosphocholine head group. This structure enhances its ability to form stable lipoplexes and interact with biological membranes, making it particularly effective in gene therapy applications .
特性
分子式 |
C46H89ClNO8P |
|---|---|
分子量 |
850.6 g/mol |
IUPAC名 |
2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxybutyl-trimethylazanium;chloride |
InChI |
InChI=1S/C46H88NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-41-44(42-53-56(50,51)55-43(9-3)40-47(4,5)6)54-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,43-44H,7-21,26-42H2,1-6H3;1H/b24-22-,25-23-;/t43?,44-;/m1./s1 |
InChIキー |
CDEXMKCVAXWBJA-ZNNVWPPGSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)

![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)




![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)

